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Introduction

Padsevonil (formerly UCB-0942) was an investigational antiepileptic drug (AED) developed by
UCB Pharma for the treatment of drug-resistant focal epilepsy.[1] It represented a novel, first-
in-class therapeutic candidate designed with a dual mechanism of action, targeting both
presynaptic and postsynaptic pathways involved in epileptogenesis.[2][3][4] This technical
guide provides a comprehensive overview of Padsevonil, detailing its pharmacological profile,
summarizing key preclinical and clinical data, and outlining the experimental protocols of
pivotal studies. Despite promising early-phase results, the development of Padsevonil was
ultimately discontinued after failing to meet primary endpoints in larger pivotal trials, a critical
case study in the challenges of AED development.[1]

Core Mechanism of Action

Padsevonil was rationally designed to simultaneously interact with two distinct molecular
targets:

e Synaptic Vesicle Protein 2 (SV2): It acts as a high-affinity ligand for all three isoforms of the
synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2][5][6] The binding to SV2A, a known
target for AEDs like levetiracetam and brivaracetam, is believed to modulate
neurotransmitter release.[2][7] Padsevonil exhibited a higher affinity and slower dissociation
kinetics for SV2A compared to its predecessors.[3][8]
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* GABA-A Receptors: It functions as a partial agonist at the benzodiazepine site of the GABA-
A receptor, thereby enhancing GABAergic inhibition.[2][6][9] This action is intended to
provide a synergistic anticonvulsant effect. The partial agonism was a deliberate design
feature to potentially reduce the tolerance and sedation commonly associated with full
benzodiazepine agonists.[2][9]

The following diagram illustrates the dual mechanism of action of Padsevonil at the synapse.
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Padsevonil's dual mechanism of action.

Preclinical Pharmacology

Padsevonil's unique pharmacological profile was characterized through a series of in vitro and
in vivo studies.
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In Vitro Binding Affinities

Binding assays were conducted to determine the affinity of Padsevonil for its target receptors.
The results demonstrated high, nanomolar affinity for all three SV2 isoforms and a lower,
micromolar affinity for the benzodiazepine site on the GABA-A receptor.

T . Padsevonil Affinity  Levetiracetam Brivaracetam
arge

< (pPKi) Affinity (pKi) Affinity (pKi)
SV2A 8.5[3][8] 5.2[3][8] 6.6[3][8]
SV2B 7.9[8] Low affinity Low affinity
Sv2C 8.5[8] Low affinity Low affinity
GABA-A

6.4 (alpB2y2)[5] Not Applicable Not Applicable

(Benzodiazepine Site)

In Vivo Receptor Occupancy

In vivo studies in mice confirmed the dual-target engagement, with high occupancy of SV2A at
lower doses and engagement of the benzodiazepine site at higher doses.

Target Padsevonil ED50 (mg/kg)
SV2A Occupancy 0.2[3][5]
Benzodiazepine Site Occupancy 36[3]

Experimental Protocols: Preclinical

« In Vitro Binding Assays:

o SV2 Binding: Radioligand binding assays were performed using membranes from HEK293
cells expressing recombinant human SV2A, SV2B, or SV2C. [3H]Padsevonil was used as
the radioligand. Affinity (Ki) values were determined by competitive displacement of the
radioligand with increasing concentrations of the test compound.
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o GABA-A Receptor Binding: Binding assays were conducted on membranes from cells
expressing various recombinant GABA-A receptor subtypes (e.g., alp2y2, a2[32y2,
a3B2y2, a5p2y2).[9] Affinity for the benzodiazepine site was determined using
radiolabeled ligands such as [3H]flumazenil.[5]

e Functional Assays:

o GABA-A Receptor Electrophysiology: The functional effect of Padsevonil on GABA-A
receptors was assessed using two-electrode voltage clamp or patch-clamp techniques on
Xenopus oocytes or cultured mammalian cells (e.g., CHO-K1) expressing specific GABA-
A receptor subtypes.[9] The potentiation of GABA-evoked chloride currents was measured
to characterize the modulatory effects of Padsevonil.[9]

e |n Vivo Seizure Models:

o Padsevonil's anticonvulsant activity was evaluated in a range of rodent models of
epilepsy, including acute seizure models (e.g., 6 Hz stimulation, maximal electroshock,
pentylenetetrazol) and chronic epilepsy models (e.g., amygdala kindling, intrahippocampal
kainate).[10] Efficacy was determined by the dose-dependent protection against seizure
induction or severity.[10]

Translational Development and Clinical Trials

A key aspect of Padsevonil's development was a translational approach, using Positron
Emission Tomography (PET) imaging in healthy volunteers to inform dose selection for clinical
trials in patients with epilepsy.[2][11]
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Translational approach for Padsevonil development.

Phase lla Proof-of-Concept Study (NCT02495844)
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This initial clinical study aimed to evaluate the efficacy and safety of a single dose of
Padsevonil in a small population of patients with highly drug-resistant focal epilepsy.

Study Design: A randomized, double-blind, placebo-controlled trial.[2][11]

Patient Population: Adults with highly treatment-resistant epilepsy, experiencing =4 focal
seizures per week and having failed to respond to =4 prior AEDs.[2][11]

Treatment:

o A 3-week inpatient double-blind period where patients received either Padsevonil (400
mg twice daily) or placebo as an add-on to their stable regimen.[2][11]

o An 8-week outpatient open-label period where all patients received Padsevonil.[2][11]

Primary Endpoint: 275% reduction in seizure frequency during the inpatient period.[2][11]

Outcome Padsevonil (n=26) Placebo (n=27) p-value

>75% Responders
] 30.8%[2][11] 11.1%[2][11] 0.067
(Inpatient)

Median Reduction in
Weekly Seizure 53.7%[2][11] 12.5%[2][11] 0.026

Frequency (Inpatient)

Pivotal Trials: Phase Ilb (ARISE - NCT03373383) and
Phase Ill (DUET - NCT03739840)

Following the encouraging Phase lla results, two larger, pivotal trials were initiated to confirm
the efficacy and safety of Padsevonil across a range of doses.

o Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group
studies.[12][13]

« Patient Population: Adults with drug-resistant focal-onset seizures, having failed to achieve
seizure control with at least 4 prior AEDs and on a stable regimen of 1-3 AEDs.[14]
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o Treatment: Patients were randomized to receive placebo or one of several fixed doses of
Padsevonil (twice daily) as adjunctive therapy for a 12-week maintenance period.

o ARISE (Phase llb): 50 mg, 100 mg, 200 mg, 400 mg.[13][15]
o DUET (Phase IlI): 100 mg, 200 mg, 400 mg.[15]

e Primary Endpoint: Percentage reduction from baseline in observable focal-onset seizure
frequency over the 12-week maintenance period.[16]

Pl b Padsevonil Padsevonil Padsevonil Padsevonil
acebo
Outcome (n=81) 50mg 100mg 200mg 400mg
n=

(n=80) (n=82) (n=81) (n=81)
% Reduction
in Seizure

17.2% 19.1% 19.2% 12.4%
Frequency vs
Placebo
p-value vs

0.128 0.128 0.248

Placebo
50%

33.8% 31.7% 25.9% 32.1%
Responder 21.0%][15]
Rat (p=0.045)[15] (p=0.079)[15] (p=0.338)[15] (p=0.087)[15]

ate
Padsevonil Padsevonil Padsevonil
Outcome Placebo (n=54)
100mg (n=60) 200mg (n=56) 400mg (n=56)
% Reduction in
Seizure
- -5.6% 6.5% 6.3%
Frequency vs
Placebo
p-value vs
- 0.687 0.687 0.687
Placebo
50% Responder 35.6% (p=0.425 33.9% (p=0.625 42.9% (p=0.125
P 27.8%[15] (P ) (P ) (P )

Rate [15] [15] [15]
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Conclusion of Pivotal Trials: In both the ARISE and DUET trials, Padsevonil failed to meet the
primary efficacy endpoint, showing no statistically significant separation from placebo in
reducing seizure frequency.[1][13][15]

Safety and Tolerability

Across the clinical trial program, Padsevonil was generally well-tolerated. The most commonly
reported treatment-emergent adverse events (TEAES) were consistent with other centrally
acting AEDs.

Adverse Event Frequency in Padsevonil Groups
Somnolence 45.5% (Phase lla)[2][11]

Dizziness 43.6% (Phase lla)[2][11]

Headache 25.5% (Phase lla)[2][11]

Fatigue Consistent across trials

Irritability Consistent across trials

Discontinuation and Future Implications

In 2020, following the negative results of the pivotal trials, UCB announced the discontinuation
of the entire Padsevonil clinical development program.[1] The failure of Padsevonil, despite a
strong scientific rationale and promising early data, highlights the profound challenges in
developing new therapies for drug-resistant epilepsy. It underscores the "translational gap"
between preclinical models, early-phase human studies, and large-scale clinical confirmation.
The Padsevonil story serves as a valuable case study for the neuroscience research and drug
development community, emphasizing the complexities of targeting neuronal networks in highly
refractory patient populations.
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Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609823?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

